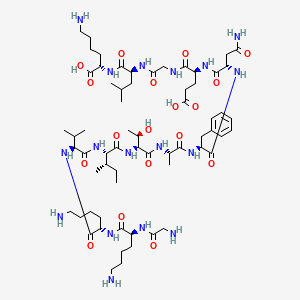
Hemoglobin (64-76)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemoglobin (64-76) is a peptide fragment derived from the hemoglobin protein, which is responsible for oxygen transport in red blood cells. This specific fragment, consisting of amino acids 64 to 76, has been identified as a T cell inducing determinant, playing a crucial role in immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemoglobin (64-76) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of hemoglobin (64-76) typically involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. This ensures high purity and consistency, which is essential for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: Hemoglobin (64-76) undergoes various chemical reactions, including oxidation and reduction. The iron in the heme group can be oxidized from Fe(II) to Fe(III), leading to the formation of methemoglobin. This reaction is reversible, allowing the peptide to participate in redox cycling .
Common Reagents and Conditions:
Oxidation: Sodium nitrite is commonly used to oxidize hemoglobin to methemoglobin.
Reduction: Sodium dithionite is used to reduce methemoglobin back to hemoglobin.
Major Products:
Oxidation: Methemoglobin
Reduction: Deoxyhemoglobin
Scientific Research Applications
Hemoglobin (64-76) has a wide range of applications in scientific research:
Immunology: It is used to study T cell responses and antigen presentation, as it binds to different MHC class II molecules.
Biochemistry: Researchers use it to investigate the structural and functional properties of hemoglobin and its fragments.
Medicine: It is explored for its potential in developing vaccines and immunotherapies.
Industry: Hemoglobin fragments are used in the development of artificial blood substitutes and oxygen carriers.
Mechanism of Action
Hemoglobin (64-76) exerts its effects by binding to MHC class II molecules, which present the peptide to T cells. This interaction triggers T cell activation and subsequent immune responses. The peptide’s ability to bind in different registers and lengths to MHC molecules highlights its versatility and importance in immune regulation .
Comparison with Similar Compounds
Myoglobin: Another oxygen-binding protein, but with a single polypeptide chain.
Other Hemoglobin Fragments: Various fragments of hemoglobin, such as hemoglobin (1-30) and hemoglobin (31-60), are studied for their unique properties and functions.
Uniqueness: Hemoglobin (64-76) is unique due to its specific role in T cell activation and its ability to bind to multiple MHC class II molecules. This makes it a valuable tool for studying immune responses and developing immunotherapies .
Properties
Molecular Formula |
C64H109N17O18 |
|---|---|
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |
InChI Key |
KBQFUUSAVGNATK-DKBRIIQZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



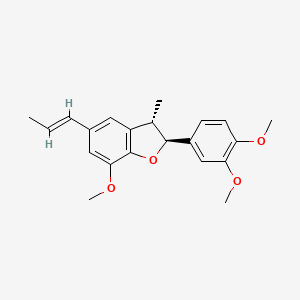
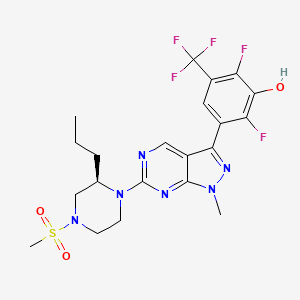
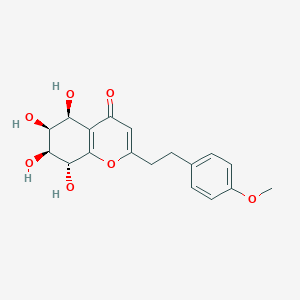
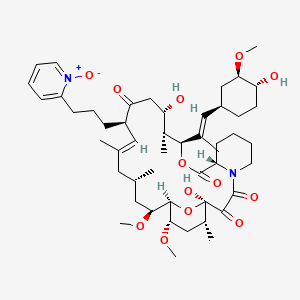
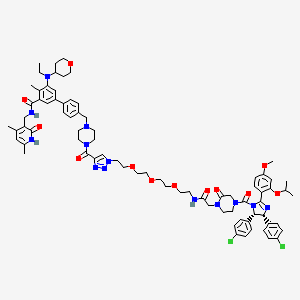
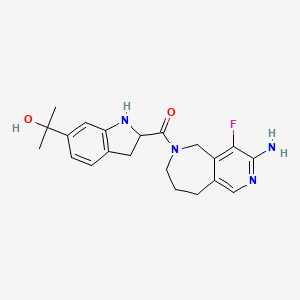
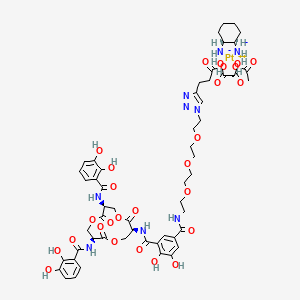
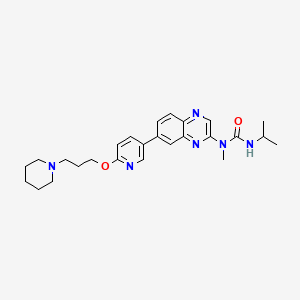
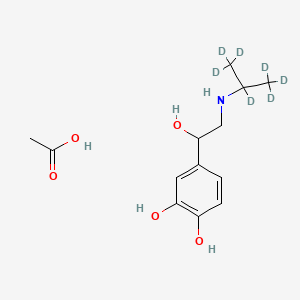
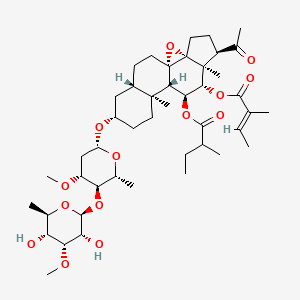
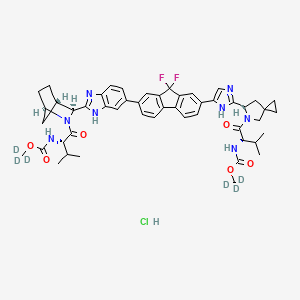
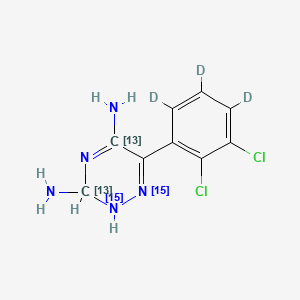
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
